molecular formula C11H11BrF2 B3017853 [1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene CAS No. 2375267-58-4

[1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene

Cat. No. B3017853
CAS RN: 2375267-58-4
M. Wt: 261.11
InChI Key: BXGDPCZLRAZUHC-UHFFFAOYSA-N
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Description

“[1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene” is a chemical compound with a molecular weight of 261.11 . It is a potent compound used in various scientific research applications. Its unique structure allows for diverse experimental possibilities.


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11BrF2/c12-8-10 (6-11 (13,14)7-10)9-4-2-1-3-5-9/h1-5H,6-8H2 . This indicates that the compound consists of 11 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 2 fluorine atoms.

Advantages and Limitations for Lab Experiments

One of the main advantages of [1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene is its versatility as a building block for the synthesis of various compounds. It is also relatively easy to synthesize and purify, making it accessible to researchers with basic organic chemistry skills. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses. These limitations need to be taken into account when designing experiments involving this compound.

Future Directions

There are several future directions for research on [1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene. One area of interest is the development of new synthetic methods for this compound and its derivatives. Another area of interest is the investigation of the molecular targets and mechanisms of action of this compound, which could lead to the development of more effective and selective drugs. Finally, the evaluation of the pharmacokinetics and pharmacodynamics of this compound in preclinical models and clinical trials is necessary to assess its safety and efficacy as a potential drug candidate.
Conclusion:
In conclusion, this compound is a versatile and promising compound that has gained significant attention in scientific research. Its unique properties make it an important molecule for various applications in organic synthesis and medicinal chemistry. Further research is needed to fully understand the mechanisms of action and potential applications of this compound, but the current evidence suggests that it has significant potential for drug development.

Synthesis Methods

The synthesis of [1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene involves the reaction of 1,2-dibromo-1,1-difluorocyclobutane with benzene in the presence of a palladium catalyst. This reaction leads to the formation of this compound, which can be purified using standard methods such as column chromatography. The yield of this compound can be improved by optimizing the reaction conditions and using high-quality reagents.

Scientific Research Applications

[1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene has been extensively studied for its potential applications in organic synthesis and medicinal chemistry. It can be used as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. This compound has also been shown to exhibit antitumor, anti-inflammatory, and antibacterial activities, making it a promising candidate for drug development.

properties

IUPAC Name

[1-(bromomethyl)-3,3-difluorocyclobutyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF2/c12-8-10(6-11(13,14)7-10)9-4-2-1-3-5-9/h1-5H,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGDPCZLRAZUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)(CBr)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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